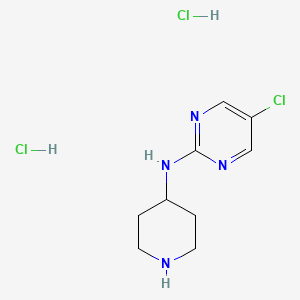

5-chloro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride

Description

Properties

IUPAC Name |

5-chloro-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4.2ClH/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8;;/h5-6,8,11H,1-4H2,(H,12,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYQPKQOYGDQCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC=C(C=N2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 5-chloro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is the protein serine/threonine-protein kinase B-raf. This protein plays a crucial role in various cellular processes, including cell proliferation and survival.

Mode of Action

This compound interacts with its target by binding to the protein kinase B (PKB), also known as Akt. This binding leads to the activation of the kinase by phosphorylation on Ser473 and Thr308. The activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR.

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway. The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane. This process promotes cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.

Biological Activity

5-Chloro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety profile.

Basic Information

- Chemical Name : this compound

- CAS Number : 1261230-02-7

- Molecular Formula : C9H14Cl2N4

- Molecular Weight : 249.14 g/mol

Building Block Characteristics

| Property | Value |

|---|---|

| Compound ID | BB35-3566 |

| Molecular Weight | 249.14 |

| Salt | Dihydrochloride |

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors that are crucial for various cellular processes. For instance, it has been shown to interact with ATP-binding sites, potentially acting as a competitive inhibitor in certain pathways related to cell proliferation and survival.

Pharmacological Profile

Recent studies have indicated that this compound has demonstrated:

- Antiparasitic Activity : The compound has been tested against Plasmodium falciparum, showing promising results in inhibiting parasite growth with an effective concentration (EC50) in the low micromolar range. For example, one study reported an EC50 of approximately 0.064 μM against specific strains of the parasite .

- Anticancer Properties : Preliminary data suggest that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. It is particularly noted for its activity against EGFR mutations, which are common in several cancer types .

Safety and Toxicity

In toxicological assessments, the compound has shown a favorable safety profile. No acute toxicity was observed in animal models at doses up to 2000 mg/kg, indicating a good therapeutic index . Additionally, it did not exhibit significant inhibition of cytochrome P450 enzymes at concentrations exceeding 10 μM, suggesting a lower risk for drug-drug interactions .

Study on Antiparasitic Activity

A study conducted on various analogs of pyrimidine derivatives highlighted the effectiveness of this compound in inhibiting PfATP4-associated Na+-ATPase activity. This mechanism is critical for maintaining ionic balance in parasitic cells, thereby reducing their viability .

Anticancer Activity Assessment

Research published in recent pharmacology journals has evaluated the compound's ability to induce apoptosis in cancer cells with mutated EGFR. The results indicated that it could effectively reduce cell viability and induce cell cycle arrest at the G2/M phase, marking it as a potential candidate for further development as an anticancer agent .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of pyrimidine compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

- Antimicrobial Properties : Compounds with similar structures have been investigated for their effectiveness against bacterial strains, suggesting potential applications in treating infections.

- CNS Activity : The piperidine moiety is often associated with neuroactive properties, indicating possible uses in the treatment of neurological disorders.

Drug Development

5-chloro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride serves as a lead compound for developing new pharmaceuticals. Its structural features allow for modifications that can enhance efficacy and reduce side effects.

Targeted Therapy

This compound may be utilized in targeted therapies for diseases such as cancer, where specific pathways are manipulated to achieve therapeutic effects. Research into its mechanism of action is ongoing, focusing on how it interacts with cellular targets.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor effects | Demonstrated inhibition of tumor cell lines with IC50 values indicating strong activity against specific cancers. |

| Study B | Antimicrobial activity | Showed effectiveness against Gram-positive bacteria, supporting its potential as an antibiotic agent. |

| Study C | CNS effects | Found to exhibit anxiolytic properties in animal models, suggesting potential for treating anxiety disorders. |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic substitution reaction of a 5-chloropyrimidine precursor with piperidin-4-amine or a piperidine derivative. The reaction usually targets the 2-position amine substitution on the pyrimidine ring, with the chlorine atom at the 5-position remaining intact.

Typical Reaction Conditions

- Starting Materials: 5-chloropyrimidine-2-amine (or its derivatives) and piperidin-4-amine.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol are commonly used to facilitate nucleophilic substitution.

- Catalysts/Base: Mild bases such as triethylamine or sodium bicarbonate may be employed to neutralize HCl formed during the reaction.

- Temperature: Moderate heating (50–100°C) is often applied to accelerate the reaction.

- Reaction Time: Typically ranges from several hours to overnight to ensure complete conversion.

After the substitution reaction, the product is isolated and converted into its dihydrochloride salt by treatment with hydrochloric acid, which enhances the compound’s stability and solubility.

Industrial and Laboratory Scale Synthesis

Industrial synthesis may utilize automated reactors and continuous flow systems to ensure reproducibility and high purity. Purification steps include crystallization from suitable solvents or chromatographic techniques to remove impurities.

Detailed Research Findings on Preparation

Crystalline Form Preparation and Purification

According to patent literature on structurally related compounds (e.g., 5-chloro-N2-(2-isopropoxy-5-methyl-4-piperidin-4-yl-phenyl)-pyrimidine derivatives), preparation of substantially pure crystalline forms involves:

- Reacting the free base form of the compound in a solvent with aqueous sodium hydroxide to remove impurities.

- Heating mixtures of different crystalline forms to obtain a stable polymorph.

- Conversion to dihydrochloride salt by treatment with hydrochloric acid to improve pharmaceutical properties.

These methods ensure the production of a pure, stable crystalline dihydrochloride salt suitable for pharmaceutical use.

Reaction Scheme Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 5-chloropyrimidine-2-amine + piperidin-4-amine, DMF, base, 60-80°C | Nucleophilic substitution at 2-position |

| 2 | Isolation of free base | Crude 5-chloro-N-(piperidin-4-yl)pyrimidin-2-amine |

| 3 | Treatment with HCl in ethanol or similar solvent | Formation of dihydrochloride salt |

| 4 | Purification by crystallization or chromatography | Pure crystalline dihydrochloride salt |

Analytical and Quality Control Data

- Purity Assessment: High-performance liquid chromatography (HPLC) is used to determine the purity level, typically aiming for >98% purity.

- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the molecular structure.

- Crystallinity: X-ray powder diffraction (XRPD) characterizes the crystalline form, ensuring batch-to-batch consistency.

- Melting Point: The dihydrochloride salt exhibits a distinct melting point range, indicative of its crystalline nature.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting materials | 5-chloropyrimidine-2-amine, piperidin-4-amine | Commercially available or synthesized |

| Solvent | DMF, DMSO, ethanol | Polar aprotic solvents preferred |

| Base/Catalyst | Triethylamine, sodium bicarbonate | Neutralizes HCl formed during substitution |

| Temperature | 50–100°C | Moderate heating to drive reaction |

| Reaction time | 4–24 hours | Depends on scale and conditions |

| Salt formation | HCl in ethanol or similar solvent | Converts free base to dihydrochloride salt |

| Purification | Crystallization, chromatography | Ensures high purity and stable crystalline form |

| Analytical techniques | HPLC, NMR, MS, XRPD | Confirm purity, structure, and crystallinity |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-chloro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling 5-chloropyrimidin-2-amine with a piperidin-4-yl precursor under basic conditions (e.g., using K₂CO₃ in DMF) can yield the free base, followed by hydrochloride salt formation via HCl gas or aqueous HCl . Mannich reactions, as described for analogous piperidine derivatives, may also be adapted by substituting appropriate ketone and amine components . Purification often employs recrystallization from ethanol/water or column chromatography using silica gel and dichloromethane/methanol gradients.

Q. How can the molecular structure of this compound be validated using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K is recommended. Structure solution via direct methods (e.g., SHELXT ) and refinement with SHELXL can confirm bond lengths, angles, and counterion placement. For visualization, ORTEP-3 provides thermal ellipsoid plots to assess disorder or anisotropic displacement. Key metrics: C–N bond lengths (~1.34–1.38 Å) and Cl–C distances (~1.73 Å) should align with pyrimidine derivatives .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Refer to GHS guidelines: Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact (H313/H333 warnings) . In case of exposure, rinse skin with water for 15 minutes (P305+P351+P338) . Store in airtight containers at 2–8°C, away from oxidizers (P403+P233) . Waste disposal must comply with local regulations for halogenated amines (P501) .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic refinement, such as unresolved electron density or twinning?

- Methodological Answer : For unresolved density, check for solvent masking or partial occupancy using SQUEEZE in PLATON. If twinning is suspected (common in monoclinic systems), apply the TWIN/BASF commands in SHELXL . High-resolution data (≤ 0.8 Å) improves refinement; collect additional frames at varying φ angles to enhance completeness. Compare R₁ values pre-/post-twin correction—a >5% reduction indicates successful resolution .

Q. What strategies optimize synthetic yield in multi-step routes involving acid-sensitive intermediates?

- Methodological Answer : Protect the piperidine amine with Boc groups during pyrimidine coupling to prevent HCl-mediated degradation. Deprotection with TFA in DCM (0°C, 2 hours) minimizes side reactions . Monitor reaction progress via LC-MS (ESI+ mode, m/z ~257 for free base). For dihydrochloride formation, use slow HCl gas diffusion into an ether solution to avoid overheating and ensure stoichiometric equivalence .

Q. How does the chloro substituent influence the compound’s electronic properties and reactivity?

- Methodological Answer : The electron-withdrawing Cl group at the pyrimidine C5 position reduces electron density at N1, enhancing electrophilic substitution at N3. Confirm via DFT calculations (B3LYP/6-31G*): HOMO-LUMO gaps and Mulliken charges predict reactivity toward alkylation or cross-coupling. Experimentally, compare ¹H NMR shifts (e.g., deshielding of H6 proton due to Cl’s inductive effect) and reaction rates with non-chlorinated analogs .

Q. What analytical techniques resolve batch-to-batch variability in hydrochloride salt stoichiometry?

- Methodological Answer : Use elemental analysis (EA) for Cl content (theoretical: ~24.3% for dihydrochloride). Discrepancies >1% suggest incomplete salt formation. Complement with ¹H NMR in D₂O: Integrate piperidine NH signals (δ 8.5–9.0 ppm, broad) against pyrimidine protons (δ 8.2–8.4 ppm). For ambiguous cases, ion chromatography quantifies Cl⁻ ions (retention time ~4.5 min vs. NaCl standard) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.